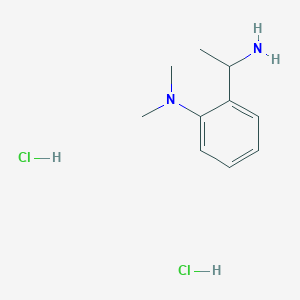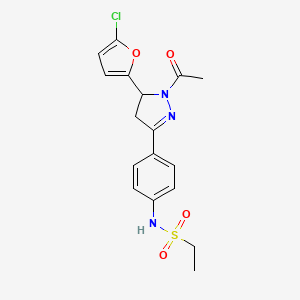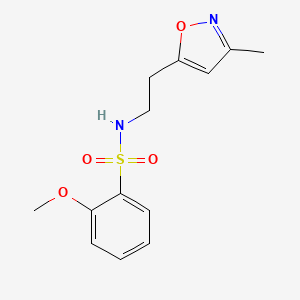![molecular formula C12H9F3N2O2 B2444934 (E)-2-Ciano-3-[2-(2,2,2-trifluoroetoxi)fenil]prop-2-enamida CAS No. 1436373-28-2](/img/structure/B2444934.png)
(E)-2-Ciano-3-[2-(2,2,2-trifluoroetoxi)fenil]prop-2-enamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Mecanismo De Acción
Target of Action
Similar compounds with a 2,2,2-trifluoroethoxy group have shown inhibitory effects against proteins like aurka and vegfr-2 .
Mode of Action
For instance, compounds with a similar structure have shown to form a hydrogen bond with Glu 260 of the target proteins .
Result of Action
Similar compounds have shown significant inhibitory effects against certain proteins, leading to potential therapeutic effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide activity, making it an ideal tool for studying lysosomal biogenesis and autophagy. It is also stable and soluble in water, making it easy to handle and administer. However, it has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide. One potential direction is the development of more potent and selective (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide inhibitors. Another direction is the investigation of the role of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide in other cellular processes, such as lipid metabolism and mitochondrial function. Additionally, the potential therapeutic applications of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide inhibitors in the treatment of diseases such as cancer and neurodegenerative disorders warrant further investigation.
Conclusion:
(E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide is a potent and selective inhibitor of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide activity that has potential applications in biomedical research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide inhibitors in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide is a complex process that involves several steps. The starting material is 2-(2,2,2-trifluoroethoxy)benzaldehyde, which is reacted with malononitrile in the presence of sodium ethoxide to form ethyl 2-cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enoate. This intermediate is then hydrolyzed to form (E)-2-Cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
Actividad Antiplasmódica
Este compuesto se ha utilizado en la síntesis de una nueva clase de calconas, que han mostrado una prometedora actividad antiplasmódica contra Plasmodium falciparum en cultivo . Se ha encontrado que la posición del grupo 2,2,2-trifluoroetoxi en el anillo 1-fenilo de las calconas influye en la actividad antiplasmódica .
Agente Anticancerígeno
El compuesto se ha unido con derivados de 1,3,4-oxadiazoles para sintetizar posibles candidatos a agentes anticancerígenos . Los compuestos sintetizados se evaluaron para su actividad biológica y estudios in silico .
Agente Antidiabético
Además de su potencial como agente anticancerígeno, el compuesto también se ha estudiado como un posible candidato para agentes antidiabéticos . Los compuestos sintetizados se evaluaron para su actividad biológica .
Síntesis de Fluoroetoxicalconas
El compuesto se ha utilizado en la síntesis de 2,2,2-trifluoroetoxicalconas . Estas calconas se han sintetizado con rendimientos de pobres a excelentes (40–94%) por condensación de Claisen−Schmidt catalizada por base .
Estudio de Propiedades Electrostáticas
El compuesto se ha utilizado en el estudio de las propiedades electrostáticas de las monocapas de Langmuir en la interfaz aire-agua . La cabeza hidrofílica CF3 del ácido graso de cadena larga éster 2,2,2-trifluoroetil puede cambiar notablemente las propiedades electrostáticas de la monocapa .
Síntesis de Éster de Ácido Graso Fluoroetílico
El compuesto se ha utilizado en la síntesis fácil de éster de ácido graso 2,2,2-trifluoroetílico . Esta síntesis se ha utilizado en el estudio de las monocapas de Langmuir del éster 2,2,2-trifluoroetílico del ácido behénico .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-2-cyano-3-[2-(2,2,2-trifluoroethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-10-4-2-1-3-8(10)5-9(6-16)11(17)18/h1-5H,7H2,(H2,17,18)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKWRFDCMINRM-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)
![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2444855.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2444858.png)



![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)


![2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2444871.png)
![5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2444872.png)
![2,2,2-trifluoro-N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]acetamide](/img/structure/B2444873.png)

